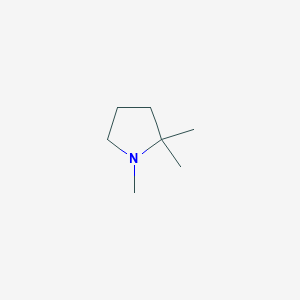

1,2,2-Trimethyl-pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

1,2,2-trimethylpyrrolidine |

InChI |

InChI=1S/C7H15N/c1-7(2)5-4-6-8(7)3/h4-6H2,1-3H3 |

InChI Key |

STDJRYDBFFDKCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN1C)C |

Origin of Product |

United States |

Spectroscopic Characterization Methodologies in Pyrrolidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the atoms within a molecule, their connectivity, and their chemical environment.

Proton (¹H) NMR spectroscopy provides information about the number of different types of hydrogen atoms in a molecule and their neighboring environments. For 1,2,2-Trimethyl-pyrrolidine, one would predict distinct signals corresponding to each unique proton group. The gem-dimethyl groups at the C2 position are chemically equivalent, as are the protons on each methylene (B1212753) group of the pyrrolidine (B122466) ring, though spin-spin coupling can create complex splitting patterns.

Based on general principles, the expected ¹H NMR signals for this compound would include:

A singlet for the N-methyl protons.

A singlet for the two C2-methyl groups.

Multiplets for the protons on the C3, C4, and C5 positions of the pyrrolidine ring.

The exact chemical shifts (δ) are influenced by the solvent and neighboring functional groups. Protons closer to the electron-withdrawing nitrogen atom are expected to appear further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on established principles of NMR spectroscopy, as specific experimental data for this compound is not widely available.

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| N-CH₃ | 2.2 - 2.5 | Singlet | 3H |

| C2-(CH₃)₂ | 1.0 - 1.3 | Singlet | 6H |

| C5-H₂ | 2.3 - 2.7 | Multiplet | 2H |

| C3-H₂ & C4-H₂ | 1.5 - 2.0 | Multiplet | 4H |

¹³C NMR Spectroscopy for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. For this compound, which has a plane of symmetry, five distinct signals are expected in the ¹³C NMR spectrum.

The predicted signals would correspond to:

The N-methyl carbon.

The two equivalent C2-methyl carbons.

The quaternary C2 carbon.

The C3 and C5 carbons, which are adjacent to the nitrogen.

The C4 carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on established principles of NMR spectroscopy, as specific experimental data for this compound is not widely available.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| N-C H₃ | 40 - 45 |

| C2-(C H₃)₂ | 25 - 30 |

| C 2 | 60 - 65 |

| C 3 & C 5 | 55 - 60 |

| C 4 | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., 2D ¹⁵N-based spectroscopy)

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and elucidating complex structures. pdx.edu Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons.

For pyrrolidine research, ¹⁵N NMR spectroscopy offers a direct way to probe the electronic environment of the nitrogen atom. researchgate.net Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like ¹H-¹⁵N HSQC are often employed. spectrabase.com These 2D experiments correlate the nitrogen atom with its attached protons, providing valuable information about substitution on the nitrogen and its involvement in chemical processes. spectrabase.comhmdb.ca Such methods are particularly useful in studying the cis/trans isomerism of proline-containing peptides, a principle that extends to other substituted pyrrolidines. researchgate.net

NMR spectroscopy is a powerful tool for studying reaction mechanisms. hmdb.ca In the context of pyrrolidine synthesis and reactions, NMR can be used to monitor the progress of a reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals. chemicalbook.comhmdb.ca This allows for the determination of reaction kinetics and yields. hmdb.ca Furthermore, NMR can be used to identify transient intermediates, which are crucial for understanding the step-by-step pathway of a chemical transformation. chemicalbook.com For instance, in copper-catalyzed C-H amination reactions to form pyrrolidines, NMR monitoring has been used to observe the complete conversion of starting materials and the evolution of intermediates into final products. chemicalbook.comhmdb.ca

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For a compound like this compound, the nominal molecular weight is 113. nih.govchemicalbook.comcymitquimica.com

In a typical Electron Ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 113. The fragmentation of the molecule would likely be dominated by alpha-cleavage, a characteristic pathway for amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of a methyl radical to form a highly stable iminium ion, which would likely be the base peak in the spectrum.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. spectrabase.com It typically generates protonated molecules ([M+H]⁺) with minimal fragmentation. The high-resolution capability allows for the determination of the exact mass of an ion with high precision (typically to four or five decimal places).

This precise mass measurement enables the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₁₅N), the expected exact mass of the protonated molecule [C₇H₁₆N]⁺ would be calculated and compared to the experimental value to confirm its elemental composition. HR-ESI-MS is a standard method for the characterization of novel synthetic compounds, including various pyrrolidine derivatives. spectrabase.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pyrrolidines

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. For volatile pyrrolidines like this compound, GC-MS serves as a primary tool for analysis. The gas chromatography component separates the compound from a mixture based on its boiling point and affinity for the stationary phase of the GC column. researchgate.net

Following separation, the compound is introduced into the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. This produces a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification.

This compound (C7H15N, molecular weight: 113.20 g/mol ) has been analyzed using this technique. nist.govnist.gov Data from the National Institute of Standards and Technology (NIST) indicates a normal alkane retention index of 798 for this compound on a non-polar methyl silicone capillary column, which aids in its identification during chromatographic separation. nist.gov The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns, likely involving the loss of methyl groups.

Interactive Table: GC Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H15N | nist.govnist.gov |

| Molecular Weight | 113.2007 g/mol | nist.govnist.gov |

| Normal Alkane Retention Index (Non-polar column) | 798 | nist.gov |

Vibrational Spectroscopy (IR, Raman) in Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. longdom.org These techniques are indispensable for identifying functional groups and providing information about the conformational structure of molecules like pyrrolidines. researchgate.netnih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. iipseries.org The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For this compound, the FT-IR spectrum is expected to be dominated by vibrations associated with its alkyl and amine functionalities.

Key expected vibrational modes include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of the methyl (CH₃) and methylene (CH₂) groups.

C-H Bending: Bands in the 1350-1470 cm⁻¹ region corresponding to the bending vibrations (scissoring, rocking, wagging) of the CH₂ and CH₃ groups.

C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ range, characteristic of the stretching vibration of the carbon-nitrogen bond within the tertiary amine of the pyrrolidine ring.

Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict vibrational frequencies and aid in the assignment of experimental spectra for complex molecules. nih.gov

Interactive Table: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch | 2850 - 3000 | Alkyl (CH₂, CH₃) |

| C-H Bend | 1350 - 1470 | Alkyl (CH₂, CH₃) |

| C-N Stretch | 1000 - 1250 | Tertiary Amine |

In situ FT-IR spectroscopy, often referred to by the trade name ReactIR, is a powerful process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions. By inserting a probe directly into the reaction vessel, spectra can be collected continuously, providing kinetic and mechanistic data without the need for sampling.

In the context of pyrrolidine chemistry, ReactIR can be used to track the synthesis or subsequent reactions of this compound. For instance, during a synthesis reaction, one could monitor the disappearance of reactant peaks and the simultaneous appearance of characteristic product peaks, such as the C-N stretching band of the pyrrolidine ring. This allows for precise determination of reaction endpoints, identification of intermediates, and optimization of reaction conditions. While specific studies using ReactIR on this compound are not detailed in the literature, the technique's applicability is well-established for monitoring reactions involving similar functional group transformations. nih.gov

Advanced Spectroscopic Techniques for Detailed Structural and Electronic Analysis

Beyond routine characterization, advanced spectroscopic techniques offer deeper insights into the complex structural and electronic properties of molecules. jvktech.com The integration of computational methods with spectroscopy has become particularly powerful for a more complete understanding of molecular behavior. spectroscopyonline.com

For a molecule like this compound, these advanced methods could include:

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning all proton and carbon signals, confirming the connectivity of the trimethylated pyrrolidine ring.

Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com It could provide detailed information on the carbon backbone of the pyrrolidine ring. nih.govberkeley.edu Technological innovations like handheld Raman devices and Surface-Enhanced Raman Spectroscopy (SERS) have expanded its analytical utility. mdpi.com

Computational Spectroscopy: The use of DFT and other quantum chemical methods allows for the theoretical prediction of spectroscopic properties (NMR chemical shifts, IR/Raman frequencies). nih.gov Comparing these theoretical spectra with experimental data leads to more reliable and detailed structural assignments, including the determination of the most stable conformers.

AI and Machine Learning: The integration of artificial intelligence (AI) and machine learning algorithms is an emerging trend for interpreting complex spectroscopic data, identifying patterns, and predicting molecular properties with high accuracy. longdom.orgspectroscopyonline.com

These advanced approaches provide a comprehensive toolkit for the detailed characterization of pyrrolidine derivatives, moving beyond simple identification to a deeper understanding of their structure and properties.

Mechanistic Investigations into Reactions Involving 1,2,2 Trimethyl Pyrrolidine Scaffolds

Elucidation of Catalytic Cycles in Pyrrolidine-Mediated Reactions

Catalytic cycles are the cornerstone of many efficient synthetic methods for constructing and functionalizing pyrrolidine (B122466) rings. Research has focused on transition-metal-catalyzed reactions, providing pathways that are often more efficient and selective than stoichiometric methods.

Copper-catalyzed intramolecular C–H amination is a significant method for synthesizing pyrrolidines. acs.org Mechanistic proposals, supported by experimental and Density Functional Theory (DFT) investigations, suggest a cycle involving Cu(I)/Cu(II) species. acs.orgresearchgate.net In a typical cycle for the amination of N-halide amides, the Cu(I) precatalyst reacts with the substrate, leading to the cleavage of the N-X (where X is a halide) bond and the formation of a Cu(II) intermediate. researchgate.netnih.gov Subsequent steps involve C–H activation, ring closure, and reductive elimination to yield the pyrrolidine product and regenerate the Cu(I) catalyst. nih.gov The nature of the ligands on the copper catalyst, such as tris(pyrazolyl)borate (Tpx), can subtly influence reaction yields and diastereoselectivity. acs.orgnih.gov

Iridium-catalyzed reactions provide another avenue for pyrrolidine synthesis, particularly through the reductive generation of azomethine ylides from tertiary amides or lactams. unife.itacs.org In this cycle, a catalyst such as Vaska's complex, [IrCl(CO)(PPh₃)₂], is used with a terminal reductant like tetramethyldisiloxane (TMDS). unife.itacs.org The process involves the partial reduction of the amide, followed by elimination and deprotonation to generate the azomethine ylide. acs.org This ylide then undergoes a [3+2] dipolar cycloaddition with an alkene to form the functionalized pyrrolidine ring. unife.itacs.org

Table 1: Overview of Catalytic Systems for Pyrrolidine Synthesis

| Catalytic System | Key Catalyst Species | Reaction Type | Key Mechanistic Feature |

|---|---|---|---|

| Copper/Tpx | Cu(I)/Cu(II) | Intramolecular C-H Amination | Oxidative addition and reductive elimination cycle acs.orgnih.gov |

| Iridium/Vaska's Complex | Ir(I)/Ir(III) | Reductive [3+2] Cycloaddition | Generation of azomethine ylide intermediates unife.itacs.org |

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of transient intermediates are crucial for validating proposed reaction mechanisms. In reactions forming pyrrolidine scaffolds, several types of reactive intermediates have been identified.

In copper-catalyzed C-H amination reactions using N-fluoride amides, fluorinated copper(II) complexes have been isolated and structurally characterized, providing strong evidence for their role in the catalytic cycle. acs.orgresearchgate.netnih.gov Mass spectrometry and electron paramagnetic resonance (EPR) spectra have also pointed to the formation of Cu(II) species resulting from the homolytic cleavage of the N–F bond. acs.orgnih.gov

Nitrogen-centered radicals are another class of key intermediates, particularly in reactions involving the cyclization of N-haloamides or related precursors onto olefins. nih.gov The formation of 2,5-disubstituted pyrrolidines often proceeds through an initial cyclization of an amidyl radical. nih.gov The stereochemical outcome of these reactions, which can favor either cis or trans products depending on the specific system, provides insight into the geometry of the transition state involving the radical intermediate. nih.gov

For reactions proceeding through [3+2] cycloadditions, azomethine ylides are the central reactive intermediates. unife.itacs.org These 1,3-dipoles can be generated from various precursors, including the decarbonylative reaction of 1-alkylprolines or the iridium-catalyzed reduction of amides. acs.orgntnu.edu.tw Their existence is confirmed by trapping experiments with dipolarophiles, leading to the formation of structurally complex pyrrolidine architectures. unife.itntnu.edu.tw Additionally, 1-alkyl-1-pyrrolinium compounds have been identified as reactive intermediates that can be deprotonated to form the corresponding azomethine ylide. ntnu.edu.tw

Table 2: Key Reactive Intermediates in Pyrrolidine Synthesis

| Intermediate Type | Generating Reaction | Method of Characterization | Reference |

|---|---|---|---|

| Copper(II) Fluoride Complex | Copper-catalyzed C-H amination | X-ray Crystallography, EPR, Mass Spectrometry | acs.orgnih.gov |

| Nitrogen Radical (Amidyl) | Homolysis of N-X bonds | Product stereochemistry analysis | nih.gov |

| Azomethine Ylide | Ir-catalyzed amide reduction | Trapping with dipolarophiles | unife.itacs.org |

| 1-Alkyl-1-pyrrolinium | Decarbonylation of 1-alkylprolines | Mannich reaction adducts | ntnu.edu.tw |

Kinetic Studies to Determine Rate-Limiting Steps and Reaction Orders

The variation of reaction rates with temperature allows for the construction of Arrhenius plots, from which activation parameters like activation energy (Ea) and entropy of activation (ΔS‡) can be determined. aip.org These parameters offer deeper insight into the transition state of the rate-limiting step. For instance, a large negative entropy of activation would suggest a highly ordered transition state, which is characteristic of cycloaddition reactions. aip.orgresearchgate.net

Table 3: Kinetic Parameters for Pyrrolidine Formation from Chalcone and Schiff Base

| Parameter | Description | Significance |

|---|---|---|

| Reaction Order | Typically first-order with respect to each reactant (chalcone and Schiff base anion). researchgate.net | Indicates that both reactants are involved in the rate-determining step. researchgate.net |

| Rate Constant (k) | Depends on variables like substituent groups and temperature. researchgate.net | Quantifies the reaction speed under specific conditions. |

| Activation Energy (Ea) | Determined from Arrhenius plots (rate vs. temperature). aip.org | Represents the minimum energy required for the reaction to occur. |

| Entropy of Activation (ΔS‡) | Calculated from the Arrhenius equation. aip.org | Provides information about the degree of order in the transition state. |

Role of Non-Covalent Interactions in Stereocontrol and Catalysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in controlling the three-dimensional architecture of molecules and transition states. nih.govrsc.org Although weaker than covalent bonds, their cumulative effect can significantly influence the stereochemical outcome of reactions involving pyrrolidine scaffolds. nih.gov

In catalysis, non-covalent interactions between a chiral catalyst and a substrate are often the basis for stereocontrol. These interactions can lock the substrate into a specific conformation within the catalyst's chiral environment, leading to the preferential formation of one enantiomer or diastereomer. The introduction of a chiral pyrrolidine ring into a molecule can promote selectivity towards certain biological receptors, and its conformation, stabilized by intramolecular interactions, can be beneficial for biological activity. nih.gov

The stability of intermediates and transition states can also be governed by non-covalent forces. For example, intramolecular hydrogen bonding can stabilize the enamine form of certain pyrrolidine-2,3-dione derivatives. beilstein-journals.orgnih.gov Theoretical studies using methods like Interacting Quantum Atoms (IQA) can partition the total energy of a system to quantify the contributions of different interactions (electrostatic, exchange-correlation), providing a deeper understanding of their role in conformational preferences and reactivity. nih.gov

Isotopic Labeling Studies for Mechanistic Pathway Confirmation

Isotopic labeling is a powerful and definitive tool for tracing the fate of atoms through a reaction sequence, thereby confirming or refuting proposed mechanistic pathways. By replacing an atom with its heavier isotope (e.g., ¹H with ²H, ¹²C with ¹³C, ¹⁴N with ¹⁵N), researchers can follow the label's position in the products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

In the study of pyrrolidine formation, deuterium labeling has been used to probe the mechanism of carboamination reactions. For example, the reaction of a deuterated alkene that results in a 1:1 mixture of diastereomeric products indicates the presence of a symmetric, sp²-hybridized carbon intermediate, such as a primary radical. nih.gov If the unreacted starting material is recovered with its stereochemistry intact, it suggests that the formation of this intermediate is irreversible. nih.gov

Synthesizing isotopically labeled versions of pyrrolidine-containing compounds is essential for these studies. nih.govresearchgate.net For instance, ⁵,⁵-dimethyl-pyrroline N-oxide (DMPO) labeled with ¹⁵N or deuterium has been synthesized to aid in spin trapping studies, where distinguishing between different radical adducts is critical. nih.gov These labeling studies provide unambiguous evidence that is often difficult to obtain through other means, solidifying the understanding of complex reaction mechanisms.

Applications of Pyrrolidine Derivatives in Asymmetric Catalysis

Pyrrolidine-Based Organocatalysts in Enantioselective Transformations

Chiral pyrrolidine (B122466) derivatives have emerged as powerful tools for the construction of complex molecular architectures with a high degree of stereocontrol. nih.gov Their catalytic cycle typically involves the formation of a transient enamine intermediate with a carbonyl compound, which then reacts with an electrophile. The stereochemistry of the product is dictated by the chiral environment created by the catalyst.

The asymmetric aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Pyrrolidine-based organocatalysts have been extensively studied for their ability to catalyze this reaction with high levels of diastereo- and enantioselectivity. beilstein-journals.orgemorychem.science The catalyst's secondary amine forms an enamine with a donor ketone or aldehyde, which then attacks an acceptor aldehyde.

While specific data for 1,2,2-trimethyl-pyrrolidine is unavailable, the performance of other substituted pyrrolidines, such as those derived from proline, provides insight into the potential efficacy. For instance, prolinamide derivatives have been shown to be effective catalysts.

Table 1: Representative Data for Asymmetric Aldol Reactions Catalyzed by Substituted Pyrrolidine Derivatives

| Catalyst | Donor | Acceptor | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (S)-Prolinamide Derivative | Cyclohexanone | 4-Nitrobenzaldehyde | 95:5 | 98 | 97 | nih.gov |

| Thioamide Derivative | Acetone | 4-Nitrobenzaldehyde | - | 95 | 90 | nih.gov |

This table presents data for structurally related pyrrolidine catalysts to illustrate the general principles and potential performance in the absence of specific data for this compound.

The asymmetric Michael addition is another crucial C-C bond-forming reaction for the synthesis of a wide range of organic compounds. Pyrrolidine-based organocatalysts effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. rsc.org The mechanism involves the formation of an enamine intermediate from the nucleophile (e.g., a ketone or aldehyde) and the catalyst, which then adds to the Michael acceptor.

Novel bifunctional pyrrolidine-based organocatalysts have been synthesized and shown to have high catalytic efficiency and stereoselectivity in the Michael addition of aldehydes and ketones to nitroolefins. rsc.org

Table 2: Asymmetric Michael Addition of Carbonyls to Nitroolefins Catalyzed by Bifunctional Pyrrolidine Derivatives

| Catalyst | Carbonyl Compound | Nitroolefin | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bifunctional Pyrrolidine | Propanal | trans-β-Nitrostyrene | 98:2 | 97 | 99 | rsc.org |

| Bifunctional Pyrrolidine | Cyclohexanone | trans-β-Nitrostyrene | 98:2 | 99 | 99 | rsc.org |

This table illustrates the performance of advanced pyrrolidine catalysts in Michael additions, providing a benchmark for the expected capabilities of similar structures.

The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds, which are important building blocks for pharmaceuticals and natural products. nih.gov Pyrrolidine-based organocatalysts facilitate the reaction between an aldehyde, an amine, and a ketone. The catalyst forms an enamine with the ketone, which then attacks the imine generated in situ from the aldehyde and the amine.

A one-pot nitro-Mannich/hydroamination cascade employing a bifunctional organocatalyst has been developed for the highly enantioselective preparation of trisubstituted pyrrolidine derivatives. cymitquimica.com

Table 3: Asymmetric Organocatalytic Nitro-Mannich Reactions

| Catalyst | Imine | Nitroalkene | Diastereomeric Ratio | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bifunctional Thiourea | N-Cbz-imine | Nitroallene | 87:13 | 91 | 77 | cymitquimica.com |

This table showcases the application of pyrrolidine-related structures in Mannich reactions, highlighting the high stereoselectivities achievable.

Design Principles for Chiral Pyrrolidine-Based Catalysts

The design of effective chiral pyrrolidine-based organocatalysts is guided by a deep understanding of the reaction mechanism and the non-covalent interactions that govern the stereochemical outcome. nih.gov Key design elements include the strategic placement of stereocenters and substituents, as well as the incorporation of additional functional groups to create bifunctional catalysts.

The stereocenters within the pyrrolidine ring and on its substituents are crucial for creating a well-defined chiral environment. The position and nature of substituents significantly influence the catalyst's activity and selectivity by modulating its steric and electronic properties. For a hypothetical this compound catalyst, the gem-dimethyl group at the C2 position would create significant steric hindrance. This steric bulk can be advantageous in shielding one face of the enamine intermediate, thereby directing the approach of the electrophile to the opposite face and enhancing enantioselectivity. The methyl group at the C1 (nitrogen) position would make it a tertiary amine, which alters the catalytic cycle as it cannot form an enamine in the same way as a secondary amine. If the methyl group were at C3 or C4, it would influence the puckering of the pyrrolidine ring and the orientation of other substituents.

Computational studies on substituted pyrrolidines have shown that the steric bulk of substituents can affect the stability of different transition states, ultimately determining the stereochemical outcome of the reaction. rsc.org

A significant advancement in pyrrolidine organocatalysis has been the development of bifunctional catalysts. beilstein-journals.org These catalysts possess both a nucleophilic/basic site (the pyrrolidine nitrogen) and an acidic or hydrogen-bond donor site. The secondary amine of the pyrrolidine activates the carbonyl compound by forming an enamine, while the hydrogen-bond donor group (e.g., a thiourea, urea, or hydroxyl group) activates the electrophile and holds it in a specific orientation within the chiral pocket of the catalyst. beilstein-journals.org This dual activation strategy often leads to enhanced reactivity and higher stereoselectivity.

The hydrogen bonding interactions in the transition state are critical for stabilizing the preferred geometry that leads to the major enantiomer. The strength and directionality of these hydrogen bonds can be fine-tuned by altering the structure of the hydrogen-bond donor moiety.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the application of the chemical compound “this compound” in the contexts of "Heterogenized and Supported Pyrrolidine Catalysts" or the "Development of Novel Chiral Deep Eutectic Solvents Based on Pyrrolidine Derivatives."

The existing body of research on pyrrolidine derivatives in asymmetric catalysis primarily focuses on other analogues, most notably proline and its derivatives, such as diarylprolinol silyl (B83357) ethers and (ammoniummethyl)pyrrolidine. These compounds have been successfully heterogenized on various supports (e.g., polymers, silica) and utilized in the formation of chiral deep eutectic solvents to create effective and recyclable catalytic systems. However, similar studies involving this compound are not documented in the reviewed literature.

Therefore, it is not possible to generate the requested article focusing on "this compound" within the specified outline, as the foundational research data does not appear to be publicly available.

Advanced Research Directions and Future Perspectives for 1,2,2 Trimethyl Pyrrolidine

Integration of Advanced Synthetic Strategies for Complex Pyrrolidine (B122466) Structures

The synthesis of structurally complex molecules containing the 1,2,2-trimethyl-pyrrolidine core is moving beyond traditional methods. Advanced strategies are now focused on creating intricate, three-dimensional architectures with high levels of control. One prominent area is the use of metal-catalyzed asymmetric 1,3-dipolar cycloaddition reactions involving azomethine ylides. nih.gov This method provides a powerful route to diversely functionalized, homochiral pyrrolidines, allowing for the precise installation of stereocenters. nih.gov

Another innovative approach involves skeletal editing through the ring contraction of more abundant heterocycles like pyridines. Recent studies have demonstrated a photo-promoted ring contraction of pyridines using silylborane to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This strategy transforms readily available starting materials into valuable, complex pyrrolidic structures that would be challenging to access through conventional cyclization routes. nih.govresearchgate.net These methods represent a significant leap forward, enabling the construction of sophisticated molecular frameworks built around the pyrrolidine motif.

Multicomponent Reaction Development for Efficient Pyrrolidine Synthesis

Multicomponent reactions (MCRs) have emerged as a cornerstone for the efficient synthesis of pyrrolidine derivatives due to their high atom and step economy, which minimizes waste. researchgate.net These reactions combine three or more starting materials in a single step to generate complex products, streamlining the synthetic process. researchgate.nettandfonline.com Recent breakthroughs (2018–2024) in MCRs for pyrrolidine synthesis have focused on utilizing various catalysts, catalyst-free conditions, and reactions involving azomethine ylide intermediates. researchgate.net

Modern MCRs often employ advanced techniques such as ultrasound and microwave irradiation to enhance reaction rates and yields. tandfonline.com The development of novel catalyst systems, including organocatalysts and bifunctional phosphonium salts, has further expanded the scope and efficiency of these transformations. tandfonline.com These methods provide rapid access to large libraries of structurally diverse pyrrolidines, which is crucial for medicinal chemistry and materials science. researchgate.net

| Strategy | Key Features | Catalyst/Conditions | Example Reactants |

|---|---|---|---|

| [3+2] Cycloaddition | Formation of the five-membered ring via azomethine ylide intermediate. | Catalyst-free, Metal-based, or Organocatalytic | Isatin, α-Amino Acids, Alkenes/Alkynes |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. | Microwave irradiation (e.g., 125-150 °C) | Aromatic Aldehydes, Glycine Esters, Maleimides |

| Salt-Catalyzed Reactions | Use of simple, often environmentally benign salts as catalysts. | Bifunctional Phosphonium Salts, K₂CO₃, CeCl₃ | Aldehydes, Amines, Sodium Diethyl Oxaloacetate |

| Ultrasound Irradiation | Enhanced reaction rates through acoustic cavitation. | Ultrasonic bath/probe | Various, applicable to many MCRs |

Exploration of Novel Catalytic Applications Beyond Traditional Organic Reactions

The utility of pyrrolidine derivatives is expanding from being synthetic targets to serving as key components in novel catalytic systems. Research is actively exploring their application as ligands and organocatalysts in reactions that go beyond traditional transformations. For instance, copper complexes featuring tris(pyrazolyl)borate (Tpx) ligands are effective precatalysts for the intramolecular C-H amination of N-fluoride amides to synthesize pyrrolidines and piperidines. acs.org This highlights a sophisticated catalytic application involving the activation of strong C-H bonds.

Furthermore, rhodium-catalyzed reactions utilizing pyrrolidine-containing ligands have shown promise in the functionalization of C(sp3)-H bonds, which are typically unreactive. organic-chemistry.org Silver and chiral pyrrolidinopyridine (PPY) catalysts have been combined in a relay system to achieve cycloisomerization/(2+3) cycloaddition reactions, demonstrating the power of cooperative catalysis. nih.gov Another frontier is the catalytic dehydrogenation of pyrrolidine to form pyrrole, a process of industrial importance, which can be achieved using palladium-based catalysts. google.com These examples underscore a shift towards using pyrrolidine scaffolds to mediate complex and challenging chemical transformations.

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate relationship between the structure of pyrrolidine derivatives and their chemical reactivity. nih.gov Theoretical studies provide deep insights into reaction mechanisms, transition states, and product selectivity that are often difficult to probe experimentally.

For example, DFT calculations have been employed to investigate the multicomponent synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. nih.govresearchgate.net These studies revealed that the products exist in a stable enamine form, stabilized by an intramolecular hydrogen bond. The calculations also elucidated the reaction mechanism, showing that the main product is formed through the pathway with the lowest activation energy (ΔG#), indicating that kinetic selectivity is more significant than thermodynamic control. nih.gov Such computational models can predict the stability of different tautomers, the influence of solvents, and the potential energy surfaces of complex reactions, guiding the rational design of new synthetic routes and catalysts. acs.orgnih.gov

| Tautomer System | Parameter | Gas Phase | Ethanol Solvent Model |

|---|---|---|---|

| 4a vs. 4a' | Relative Stability (kcal·mol⁻¹) | 4a is more stable by 1.3 | 4a is more stable by 0.4 |

| Transformation Barrier (kcal·mol⁻¹) | 0.5 | 1.0 |

Innovation in Spectroscopic Characterization of Challenging Pyrrolidine Derivatives

The synthesis of increasingly complex pyrrolidine derivatives necessitates parallel innovation in analytical techniques for their unambiguous characterization. Advanced spectroscopic methods are crucial for elucidating the structure, stereochemistry, and conformation of these challenging molecules. The characterization of novel pyrrolidine-based transition metal complexes, for example, requires a multi-technique approach combining infrared and electronic spectroscopy, magnetic conductivity measurements, and thermal analysis to determine their geometry and coordination modes. researchgate.netresearchgate.net

A modern approach integrates high-level quantum chemical calculations with experimental spectroscopy. mdpi.com By computing theoretical vibrational frequencies and comparing them with experimental infrared spectra, researchers can confidently assign complex spectral features. This interplay between theory and experiment is particularly valuable for distinguishing between isomers or identifying specific conformations of flexible pyrrolidine rings. mdpi.com Advanced techniques in Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are also essential for characterizing novel derivatives, such as phthalimides bearing a 1,2,3-triazole unit connected to a pyrrolidine-related scaffold. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.